3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylamides and contains a nitrophenyl group and a trifluoromethyl-thiadiazole moiety.
Scientific Research Applications
3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has also been found to have anti-inflammatory and anti-oxidant properties. Additionally, it has been used as a fluorescent probe for the detection of thiols in biological samples.
Mechanism of Action
The exact mechanism of action of 3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide is not fully understood. However, it has been proposed that the compound acts by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It has also been suggested that the compound inhibits the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties. In addition, the compound has been shown to be non-toxic to normal cells and tissues.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of novel anti-cancer drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide. One area of interest is the development of more water-soluble derivatives of the compound to overcome its limited solubility. Another area of research is the investigation of the compound's anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of various diseases. Additionally, the compound could be further studied for its potential as a fluorescent probe for the detection of thiols in biological samples.
Synthesis Methods
The synthesis of 3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide involves the reaction of 3-nitrophenylacrylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine to give the desired product. The reaction scheme is shown below:
properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O3S/c13-12(14,15)10-17-18-11(23-10)16-9(20)5-4-7-2-1-3-8(6-7)19(21)22/h1-6H,(H,16,18,20)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEVVRBBXYHVMN-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=NN=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=NN=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.